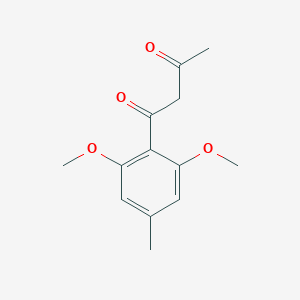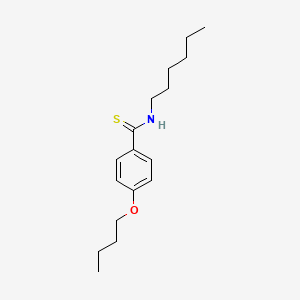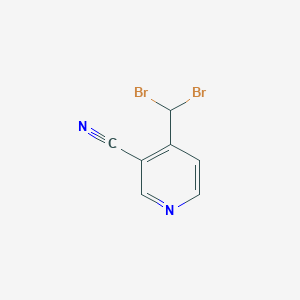![molecular formula C11H12I3N3O2 B14517469 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide CAS No. 62701-22-8](/img/structure/B14517469.png)
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is a complex organic compound with significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by the presence of three iodine atoms, an amino group, and a benzamide structure, making it a valuable molecule for research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the benzamide moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, typically using reducing agents such as sodium borohydride.
Substitution: Halogen atoms, particularly iodine, can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms enhance its ability to absorb X-rays, making it useful in imaging applications. The compound’s structure allows it to bind to certain proteins or nucleic acids, influencing their function and providing insights into biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2,4,6-triiodo-N-methylisophthalamic acid: Similar in structure but with different functional groups, used in similar applications.
3-Amino-2,4,6-triiodobenzoic acid: Another iodinated aromatic compound with applications in medical imaging and research.
Uniqueness
3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide is unique due to its specific substitution pattern and the presence of both amino and benzamide groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62701-22-8 |
|---|---|
Molecular Formula |
C11H12I3N3O2 |
Molecular Weight |
598.95 g/mol |
IUPAC Name |
3-amino-2,4,6-triiodo-N-methyl-5-(2-oxopropylamino)benzamide |
InChI |
InChI=1S/C11H12I3N3O2/c1-4(18)3-17-10-7(13)5(11(19)16-2)6(12)9(15)8(10)14/h17H,3,15H2,1-2H3,(H,16,19) |
InChI Key |
ZZOQVMZYIVXRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)


![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)


